N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that belongs to a class of molecules known for their potential biological activities. This compound features a triazole ring and a sulfanyl group, which contribute to its chemical properties and applications in various fields, particularly in medicinal chemistry.
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is classified under:
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Industrial production may utilize automated reactors for efficiency.
The molecular formula of N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is C20H27N5O2S. Its molecular weight is approximately 401.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H27N5O2S |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| InChI Key | QORXPMMVTVRELU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C#N)NC(=O)CSC1=NN=CN1C2=CC=C(C=C2)OC |
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can participate in several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions vary based on desired transformations.
The mechanism of action for N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific biological targets such as enzymes or receptors. This compound may act as an inhibitor or activator of these targets, leading to various biochemical responses that can be beneficial in therapeutic contexts.
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically appears as a solid at room temperature.
This compound exhibits stability under standard laboratory conditions but may be sensitive to moisture due to the presence of the cyano group. It is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific applications:
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 70222-94-5
CAS No.:
CAS No.: 29267-10-5